1-Methyl-1H-imidazole-4-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-methylimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-8-3-5(2-6)7-4-8/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKVILSENFFPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383547 | |
| Record name | 1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66121-69-5 | |
| Record name | 1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-imidazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Solubility of 1-Methyl-1H-imidazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-Methyl-1H-imidazole-4-carbonitrile in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from documented chemical processes, alongside standardized experimental protocols for solubility determination.
Core Data Presentation: Qualitative Solubility Summary
The principle of "like dissolves like" can provide further guidance. This compound possesses both polar (the imidazole ring and the nitrile group) and non-polar (the methyl group) characteristics. This amphiphilic nature suggests it is likely to be soluble in a range of organic solvents.
| Solvent | Qualitative Solubility | Rationale / Notes |
| Ethyl Acetate | Soluble | Used as a mobile phase component in column chromatography for purification, indicating solubility. |
| Petroleum Ether | Sparingly Soluble / Soluble | Used in combination with ethyl acetate for purification, suggesting some level of solubility. |
| Water | Likely Sparingly Soluble | The presence of the polar imidazole ring and nitrile group may allow for some solubility in water, though the non-polar methyl group and the overall organic structure would limit it. |
| Methanol / Ethanol | Likely Soluble | Polar protic solvents like methanol and ethanol are generally good solvents for polar organic molecules containing nitrogen heterocycles. |
| Dichloromethane | Likely Soluble | A versatile polar aprotic solvent that can dissolve a wide range of organic compounds. |
| Acetone | Likely Soluble | A polar aprotic solvent that is a good solvent for many organic compounds. |
| Acetonitrile | Likely Soluble | A polar aprotic solvent often used in chromatography and as a reaction solvent. |
| Chloroform | Likely Soluble | A common solvent for a wide range of organic compounds. |
| Hexane | Likely Insoluble / Sparingly Soluble | As a non-polar solvent, hexane is less likely to be a good solvent for this relatively polar molecule. |
Experimental Protocols: Determining Solubility of a Solid Organic Compound
For researchers requiring precise solubility data, the following general experimental protocol can be employed to determine the solubility of a solid organic compound like this compound in various solvents.
Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure saturation is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the undissolved solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent using volumetric flasks to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.
Mandatory Visualization: Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and purification of an imidazole derivative, a process relevant to this compound.
Methodological & Application
Application Note and Protocol: Purification of 1-Methyl-1H-imidazole-4-carbonitrile by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-1H-imidazole-4-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain the compound at the desired purity for subsequent applications. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The outlined method is based on established procedures and provides a robust strategy for isolating the target compound.[1]
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound.
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase | Petroleum Ether / Ethyl Acetate (Gradient Elution) |
| Initial Mobile Phase Composition | 91:9 (v/v) Petroleum Ether : Ethyl Acetate |
| Final Mobile Phase Composition | 33:66 (v/v) Petroleum Ether : Ethyl Acetate |
| Elution Profile | The target compound, this compound, is expected to elute as the polarity of the mobile phase is increased. |
| Typical Yield | 86% (following synthesis)[1] |
| Purity | >95% |
Experimental Protocol
This protocol details the step-by-step procedure for the purification of this compound from a crude reaction mixture.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (for flash column chromatography, e.g., 40-63 µm particle size)
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Petroleum Ether (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
TLC plates (silica gel coated with fluorescent indicator)
-
Potassium permanganate stain or UV lamp for TLC visualization
-
Glass column for chromatography
-
Collection tubes/flasks
-
Rotary evaporator
2. Preparation of the Mobile Phase
Prepare stock solutions of the petroleum ether and ethyl acetate. For the gradient elution, you will mix these solvents in varying ratios. It is recommended to prepare the initial low-polarity mobile phase (91:9 petroleum ether/ethyl acetate) and the final high-polarity mobile phase (33:66 petroleum ether/ethyl acetate).
3. Column Packing
-
Dry Packing:
-
Secure the chromatography column in a vertical position.
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Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Carefully pour the dry silica gel into the column.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Wet Packing (Recommended):
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (91:9 petroleum ether/ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the sand layer.
-
4. Sample Loading
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving the sample, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.
-
Carefully add the sample solution or the silica-adsorbed sample to the top of the column.
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Drain the solvent until the sample is loaded onto the silica gel bed.
5. Elution and Fraction Collection
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Carefully add the initial mobile phase (91:9 petroleum ether/ethyl acetate) to the column.
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Begin collecting fractions.
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Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A stepwise or linear gradient can be employed, moving from 91:9 to 33:66 (v/v) petroleum ether/ethyl acetate.[1]
-
Monitor the elution of compounds by thin-layer chromatography (TLC).
6. Fraction Analysis (TLC Monitoring)
-
Spot a small aliquot of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., a slightly more polar mixture than the current elution solvent).
-
Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).
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Combine the fractions containing the pure this compound.
7. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
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Remove the solvent using a rotary evaporator to obtain the purified this compound as a white solid.[1]
Visualizations
Experimental Workflow Diagram
References
Application Notes: 1-Methyl-1H-imidazole-4-carbonitrile as a Versatile Building Block in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-imidazole-4-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it an ideal scaffold for the synthesis of a diverse range of biologically active compounds, particularly in the development of kinase inhibitors.[1][2] The imidazole core is a common motif in many approved drugs, and its derivatives have shown promise as antibacterial, antifungal, and anticancer agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent Janus kinase 2 (Jak2) inhibitors, which are relevant in the field of oncology and inflammation.
Application in the Synthesis of Jak2 Inhibitors
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a crucial role in cytokine-mediated signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory disorders. Consequently, JAKs, particularly Jak2, have emerged as important therapeutic targets.
1-Methyl-1H-imidazole derivatives have been successfully designed and synthesized as potent Jak2 inhibitors.[3][4] The 1-methyl-1H-imidazole core can serve as an effective hinge-binding motif, interacting with key residues in the ATP-binding site of the Jak2 enzyme. The nitrile group at the 4-position provides a convenient handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data Summary
The following table summarizes the in vitro activity of a series of 1-methyl-1H-imidazole derivatives as Jak2 inhibitors. The data is adapted from the work of Su et al. in the Journal of Medicinal Chemistry.
| Compound ID | Structure | Jak2 IC50 (μM) | Cellular Activity (TEL-Jak2 GI50, μM) |
| 26 | 2-((5-fluoro-2-((S)-1-(5-fluoropyrimidin-2-yl)ethylamino)pyrimidin-4-yl)amino)-N-methylbenzamide | 0.12 | > 3 |
| 13a | 2-((4-(1-methyl-1H-imidazol-4-yl)quinazolin-2-yl)amino)-N-methylbenzamide | 0.003 | 0.034 |
| 13d | 2-((4-(1-methyl-1H-imidazol-4-yl)thieno[3,2-d]pyrimidin-2-yl)amino)-N-methylbenzamide | 0.033 | 0.25 |
| 13h | 2-((4-(1-methyl-1H-imidazol-4-yl)furo[3,2-d]pyrimidin-2-yl)amino)-N-methylbenzamide | 0.012 | 0.11 |
| 19a | (S)-N-(1-(5-fluoropyrimidin-2-yl)ethyl)-4-(1-methyl-1H-imidazol-4-yl)-[1][5][6]triazolo[1,5-a]pyrazin-2-amine | Not explicitly stated, but described as a potent, orally bioavailable Jak2 inhibitor | High level of cellular activity in hematopoietic cell lines |
Experimental Protocols
The following protocols describe the synthesis of key intermediates and a final potent Jak2 inhibitor, adapted from the supplementary information of Su et al., J. Med. Chem. 2014, 57, 144-158.
Protocol 1: Synthesis of 1-Methyl-1H-imidazol-4-amine
This protocol describes the reduction of the nitrile group of this compound to the corresponding amine, a key intermediate for subsequent coupling reactions.
Materials:
-
This compound
-
Methanol (MeOH)
-
Ammonia (7 N in MeOH)
-
Raney Nickel (Ra/Ni)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
A solution of this compound (1.0 g, 9.3 mmol) in methanol (20 mL) and 7 N ammonia in methanol (20 mL) is prepared in a pressure-resistant vessel.
-
Raney Nickel (0.5 g) is carefully added to the solution.
-
The vessel is sealed and placed on a Parr shaker. It is then charged with hydrogen gas to a pressure of 50 psi.
-
The reaction mixture is shaken at room temperature for 16 hours.
-
After 16 hours, the reaction vessel is carefully depressurized.
-
The reaction mixture is filtered through a pad of Celite to remove the Raney Nickel catalyst.
-
The filtrate is concentrated under reduced pressure to yield 1-Methyl-1H-imidazol-4-amine as a solid.
Expected Yield: ~85%
Protocol 2: Synthesis of a Quinazoline-based Jak2 Inhibitor (Analogous to 13a)
This protocol outlines the coupling of the synthesized 1-Methyl-1H-imidazol-4-amine with a suitable heterocyclic core to generate a potent Jak2 inhibitor.
Materials:
-
2-chloro-N-methyl-benzamide
-
1-Methyl-1H-imidazol-4-amine
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
2-Pentanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
A mixture of 2-chloro-N-methyl-benzamide (1.0 eq), 1-Methyl-1H-imidazol-4-amine (1.2 eq), and p-TsOH·H₂O (1.5 eq) in 2-pentanol is prepared in a sealed tube.
-
The reaction mixture is heated to 130 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate.
-
The organic solution is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired quinazoline-based Jak2 inhibitor.
Visualizations
JAK/STAT Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical JAK/STAT signaling pathway and highlights the point of inhibition by the synthesized 1-methyl-1H-imidazole derivatives.
Caption: The JAK/STAT signaling pathway and inhibition by 1-methyl-1H-imidazole derivatives.
General Synthetic Workflow
This diagram outlines the general workflow for the synthesis of Jak2 inhibitors using this compound as a starting material.
Caption: General synthetic workflow for Jak2 inhibitor synthesis.
Conclusion
This compound is a highly adaptable and valuable building block for the synthesis of potent kinase inhibitors, particularly for the Jak2 enzyme. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. The straightforward functionalization of the imidazole core allows for the rapid generation of diverse compound libraries for structure-activity relationship studies, ultimately leading to the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methyl-1H-imidazole-4-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-imidazole-4-carbonitrile is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including the imidazole core and the cyano group, make it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The imidazole ring can participate in various non-covalent interactions with biological targets, while the nitrile moiety can be chemically transformed into other functional groups or act as a key pharmacophoric element. This document provides an overview of the applications of this compound in drug discovery, with a focus on its use in the development of kinase inhibitors. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and development in this area.
Application: Development of Janus Kinase 2 (JAK2) Inhibitors
A prominent application of the 1-methyl-1H-imidazole scaffold is in the design of potent and selective inhibitors of Janus Kinase 2 (JAK2).[1][2][3] The JAK/STAT signaling pathway is crucial for mediating the biological effects of numerous cytokines and growth factors, and its dysregulation is implicated in various myeloproliferative neoplasms and inflammatory diseases.[1] Consequently, JAK2 has emerged as a key therapeutic target.
Researchers have successfully utilized the 1-methyl-1H-imidazole core as a hinge-binding motif to develop small molecule JAK2 inhibitors. The nitrogen atoms of the imidazole ring can form critical hydrogen bond interactions with the hinge region of the kinase domain, a common strategy in kinase inhibitor design.
Lead Compound: (S)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)-3-(5-methyl-1H-imidazol-2-yl)propanamide (Compound 19a)
A notable example is the discovery of compound 19a , a potent and orally bioavailable JAK2 inhibitor.[1] This compound incorporates a 1-methyl-1H-imidazole moiety, which was optimized from a 1H-pyrazole series to improve physicochemical and pharmacokinetic properties.
Quantitative Biological Data for Compound 19a and Analogs
The following table summarizes the in vitro and cellular activity of compound 19a and its analogs against JAK family kinases.
| Compound | JAK1 IC50 (μM) | JAK2 IC50 (μM) | JAK3 IC50 (μM) | TYK2 IC50 (μM) | Ba/F3 TEL-JAK2 Cellular IC50 (μM) | UKE-1 Cellular IC50 (μM) |
| 19a | 0.025 | 0.003 | 0.430 | 0.020 | 0.034 | 0.028 |
| Analog 13a | - | 0.003 | - | - | 0.034 | - |
| Analog 13d | - | 0.033 | - | - | - | - |
| Analog 13h | - | 0.012 | - | - | - | - |
| AZD1480 (24) | 0.004 | 0.002 | 0.750 | 0.004 | 0.003 | 0.003 |
Data extracted from "Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors".[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the synthesis and evaluation of 1-methyl-1H-imidazole-based JAK2 inhibitors.
Caption: The JAK/STAT signaling pathway and the inhibitory action of 1-methyl-1H-imidazole derivatives.
References
Application Notes and Protocols: Electrophilic Reactions of 1-Methyl-1H-imidazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 1-Methyl-1H-imidazole-4-carbonitrile with various electrophiles. The protocols outlined below are intended to serve as a guide for the synthesis of novel substituted imidazole derivatives, which are valuable scaffolds in medicinal chemistry and drug development.
Introduction
This compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds. The imidazole ring is a common motif in many biologically active molecules, and the cyano group at the 4-position, along with the methyl group at the N1-position, influences the regioselectivity of electrophilic substitution reactions. This document details the reaction of this compound with various electrophiles, providing experimental protocols and summarizing key reaction data. Electrophilic attack preferentially occurs at the C5-position of the imidazole ring, which is the most electron-rich site.
Reaction Overview
The primary electrophilic substitution reactions investigated for this compound are halogenation, nitration, and formylation. The general reaction scheme is presented below:
Caption: General scheme of electrophilic substitution on this compound.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for various electrophilic substitution reactions on this compound.
| Electrophile (Reagent) | Product | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| N-Bromosuccinimide (NBS) | 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile | Acetonitrile, reflux | 70 | 140–147 | [1] |
| Nitric Acid / Sulfuric Acid | 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile | Not specified | - | - | |
| Phosphorus Oxychloride / DMF | 5-Formyl-1-methyl-1H-imidazole-4-carbonitrile | Not specified | - | - |
Experimental Protocols
Bromination of this compound
Objective: To synthesize 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile via electrophilic bromination.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in acetonitrile.
-
Add N-Bromosuccinimide (NBS) to the solution.
-
Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile.[1]
Workflow Diagram:
Caption: Workflow for the bromination of this compound.
Nitration of this compound (General Protocol)
Objective: To synthesize 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, carefully prepare a nitrating mixture by adding concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.
-
Slowly add this compound to the cold nitrating mixture with constant stirring.
-
Maintain the reaction at a low temperature for a designated time, monitoring by TLC.
-
Upon completion, pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Reaction Pathway Diagram:
Caption: Reaction pathway for the nitration of this compound.
Formylation of this compound (Vilsmeier-Haack Reaction - General Protocol)
Objective: To synthesize 5-Formyl-1-methyl-1H-imidazole-4-carbonitrile.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to N,N-dimethylformamide (DMF) at 0 °C with stirring.
-
To this reagent, add this compound portion-wise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time.
-
Pour the reaction mixture into a beaker of crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Logical Relationship Diagram:
Caption: Logical relationship in the Vilsmeier-Haack formylation.
Conclusion
This compound serves as a valuable substrate for electrophilic substitution reactions, primarily at the C5 position. The protocols provided herein for halogenation, nitration, and formylation offer a foundation for the synthesis of a diverse library of substituted imidazole derivatives. Further optimization of reaction conditions and exploration of a broader range of electrophiles will undoubtedly expand the synthetic utility of this versatile building block in drug discovery and materials science.
References
Application Notes and Protocols for the Derivatization of 1-Methyl-1H-imidazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the nitrile group on 1-Methyl-1H-imidazole-4-carbonitrile. This versatile starting material can be converted into a variety of functional groups, including carboxamides, carboxylic acids, primary amines, ketones, and tetrazoles. These derivatives represent valuable scaffolds in medicinal chemistry, with potential applications as modulators of key signaling pathways.
Introduction
This compound is a valuable building block in the synthesis of pharmacologically active compounds. The electron-withdrawing nature of the nitrile group, combined with the inherent properties of the N-methylimidazole core, makes it a strategic starting point for the development of novel therapeutics. The imidazole moiety is a well-established pharmacophore found in numerous drugs, and its derivatives have shown affinity for a range of biological targets, including dopamine and histamine receptors.[1] This document outlines key chemical transformations of the nitrile group and discusses the potential biological relevance of the resulting products.
Derivatization Reactions
The nitrile group of this compound can undergo several important chemical transformations, providing access to a diverse range of functionalized imidazole derivatives.
Hydrolysis to 1-Methyl-1H-imidazole-4-carboxamide and 1-Methyl-1H-imidazole-4-carboxylic acid
Partial hydrolysis of the nitrile yields the corresponding carboxamide, a common functional group in many drug molecules. Complete hydrolysis under more stringent conditions affords the carboxylic acid, which can serve as a handle for further modifications, such as esterification or amidation.
Reduction to (1-Methyl-1H-imidazol-4-yl)methanamine
Reduction of the nitrile group provides the primary amine, a key functional group for introducing basicity and enabling further derivatization, such as amide bond formation or reductive amination.
Grignard Reaction to form Ketones
The addition of a Grignard reagent to the nitrile, followed by hydrolysis, leads to the formation of a ketone. This reaction allows for the introduction of various alkyl or aryl side chains, expanding the chemical diversity of the imidazole scaffold.
Cycloaddition to form 5-(1-Methyl-1H-imidazol-4-yl)-1H-tetrazole
The [3+2] cycloaddition of an azide source with the nitrile group yields a tetrazole, which is often used as a bioisosteric replacement for a carboxylic acid group in drug design due to its similar acidity and steric profile.[2]
Experimental Protocols
The following protocols are provided as detailed methodologies for the key derivatization reactions of this compound.
Protocol 1: Synthesis of 1-Methyl-1H-imidazole-4-carboxamide
Objective: To synthesize 1-Methyl-1H-imidazole-4-carboxamide via partial hydrolysis of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Sodium Carbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add this compound to the cooled sulfuric acid with stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80°C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 1-Methyl-1H-imidazole-4-carboxylic acid
Objective: To synthesize 1-Methyl-1H-imidazole-4-carboxylic acid via complete hydrolysis of this compound.
Materials:
-
This compound
-
6N Sodium Hydroxide solution
-
Concentrated Hydrochloric Acid
-
Round-bottom flask, reflux condenser, magnetic stirrer, pH meter/paper.
Procedure:
-
In a round-bottom flask, dissolve this compound in 6N sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution to a pH of approximately 2 with concentrated hydrochloric acid. A precipitate should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product in a vacuum oven to obtain 1-Methyl-1H-imidazole-4-carboxylic acid.
Protocol 3: Synthesis of (1-Methyl-1H-imidazol-4-yl)methanamine
Objective: To synthesize (1-Methyl-1H-imidazol-4-yl)methanamine via reduction of this compound. This protocol is adapted from the reduction of a similar imidazole derivative.[3]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen atmosphere setup.
Procedure:
-
Set up a dry round-bottom flask under a nitrogen atmosphere.
-
Suspend Lithium Aluminum Hydride in anhydrous THF and cool the slurry to 0°C in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ slurry, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 16 hours.
-
Carefully quench the reaction by the slow, portion-wise addition of sodium sulfate decahydrate at 0°C.
-
Stir the resulting slurry for 1 hour at room temperature.
-
Filter the solid inorganic salts and wash with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude (1-Methyl-1H-imidazol-4-yl)methanamine.
-
Purify the product by distillation or column chromatography.
Protocol 4: Synthesis of 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-one
Objective: To synthesize 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-one via a Grignard reaction with this compound.
Materials:
-
This compound
-
Methylmagnesium Bromide (3.0 M in diethyl ether)
-
Anhydrous Diethyl Ether
-
Saturated Ammonium Chloride solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen atmosphere setup.
Procedure:
-
Set up a dry round-bottom flask under a nitrogen atmosphere.
-
Dissolve this compound in anhydrous diethyl ether and cool to 0°C.
-
Add methylmagnesium bromide solution dropwise to the nitrile solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-one.
Protocol 5: Synthesis of 5-(1-Methyl-1H-imidazol-4-yl)-1H-tetrazole
Objective: To synthesize 5-(1-Methyl-1H-imidazol-4-yl)-1H-tetrazole via a cycloaddition reaction.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Triethylamine Hydrochloride or Zinc Chloride
-
N,N-Dimethylformamide (DMF) or Toluene
-
Dilute Hydrochloric Acid
-
Ethyl Acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
In a round-bottom flask, combine this compound, sodium azide, and triethylamine hydrochloride (or zinc chloride) in DMF or toluene.
-
Heat the reaction mixture to 100-120°C and stir for 24-48 hours.
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to adjust the pH to ~5-6.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-(1-Methyl-1H-imidazol-4-yl)-1H-tetrazole.
Quantitative Data Summary
| Derivative | Functional Group | Typical Reagents | Typical Solvent | Reaction Time (h) | Typical Yield (%) |
| 1-Methyl-1H-imidazole-4-carboxamide | Amide | H₂SO₄, H₂O | - | 2 | Moderate to Good |
| 1-Methyl-1H-imidazole-4-carboxylic acid | Carboxylic Acid | NaOH, H₂O | Water | 4-6 | Good |
| (1-Methyl-1H-imidazol-4-yl)methanamine | Primary Amine | LiAlH₄ | THF | 16 | Good[3] |
| 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-one | Ketone | CH₃MgBr, H₃O⁺ | Diethyl Ether | 12-16 | Moderate |
| 5-(1-Methyl-1H-imidazol-4-yl)-1H-tetrazole | Tetrazole | NaN₃, Et₃N·HCl | DMF | 24-48 | Moderate to Good |
Yields are estimates based on general reactions and may vary for this specific substrate.
Visualizations
References
Application Notes and Protocols for N-Methylation of 1H-Imidazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-methylation of 1H-imidazole-4-carbonitrile to synthesize 1-methyl-1H-imidazole-4-carbonitrile, a valuable intermediate in pharmaceutical and materials science research.[1] The protocols outlined below utilize common methylating agents and provide data for comparison.
Introduction
N-methylation of imidazole rings is a fundamental transformation in organic synthesis, often employed to modify the biological activity of molecules in drug discovery or to tune the properties of functional materials. 1H-imidazole-4-carbonitrile is a versatile building block, and its N-methylation can lead to derivatives with diverse applications.[1][2] This note details established methods for this conversion, focusing on practical laboratory-scale synthesis.
Reaction Scheme
The N-methylation of 1H-imidazole-4-carbonitrile introduces a methyl group onto one of the nitrogen atoms of the imidazole ring. Due to the tautomeric nature of the starting material, a mixture of N1 and N3 methylated isomers is possible. However, under specific conditions, one isomer can be favored. The primary product discussed in the following protocols is this compound.
Caption: General reaction scheme for the N-methylation of 1H-imidazole-4-carbonitrile.
Experimental Protocols
Two common protocols for the N-methylation of 1H-imidazole-4-carbonitrile are detailed below, using methyl iodide and dimethyl sulfate as the methylating agents.
Protocol 1: Methylation using Methyl Iodide and Sodium Hydride
This protocol is a widely cited method for the N-methylation of imidazoles and provides good yields.[3]
Materials:
-
1H-imidazole-4-carbonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1H-imidazole-4-carbonitrile (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the N-methylation using methyl iodide and sodium hydride.
Protocol 2: Methylation using Dimethyl Sulfate and Sodium Bicarbonate
This protocol offers an alternative to the use of sodium hydride, employing a milder base. Dimethyl sulfate is a potent but toxic and carcinogenic methylating agent that should be handled with extreme care in a fume hood.[4]
Materials:
-
1H-imidazole-4-carbonitrile
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 1H-imidazole-4-carbonitrile (1.0 eq), sodium bicarbonate (2.0 eq), and acetone.
-
Add dimethyl sulfate (2.0 eq) to the suspension.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid sodium bicarbonate.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture or by column chromatography.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the N-methylation of 1H-imidazole-4-carbonitrile.
| Parameter | Protocol 1 | Protocol 2 |
| Methylating Agent | Methyl Iodide (CH₃I) | Dimethyl Sulfate ((CH₃)₂SO₄) |
| Base | Sodium Hydride (NaH) | Sodium Bicarbonate (NaHCO₃) |
| Solvent | N,N-Dimethylformamide (DMF) | Acetone |
| Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | 3-5 hours | 4-8 hours |
| Typical Yield | 60-80% | 50-70% |
| Work-up | Aqueous work-up and extraction | Filtration and extraction |
| Purification | Column Chromatography | Column Chromatography or Recrystallization |
Safety Precautions
-
Sodium Hydride: Reacts violently with water. Handle under an inert, dry atmosphere.
-
Methyl Iodide: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Dimethyl Sulfate: Highly toxic, carcinogenic, and corrosive.[5] All manipulations should be performed in a fume hood with appropriate PPE, including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to pale yellow solid.[6]
-
Molecular Formula: C₅H₅N₃[7]
-
Molecular Weight: 107.11 g/mol
-
NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure and the position of the methyl group.
-
Mass Spectrometry: To confirm the molecular weight.
This application note provides a starting point for the N-methylation of 1H-imidazole-4-carbonitrile. Researchers may need to optimize the reaction conditions based on their specific laboratory setup and desired scale.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Imidazole-4-carbonitrile | 57090-88-7 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. server.ccl.net [server.ccl.net]
- 5. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 6. 1H-Imidazole-4-carbonitrile | 57090-88-7 [sigmaaldrich.cn]
- 7. This compound;CAS No.:66121-69-5 [chemshuttle.com]
Application Notes and Protocols for the Synthesis of 1-Methyl-1H-imidazole-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Methyl-1H-imidazole-4-carbonitrile is a valuable building block in medicinal chemistry and materials science. Its synthesis is a crucial step in the development of various therapeutic agents and functional materials. This document provides a detailed experimental protocol for the synthesis of this compound via the methylation of 1H-Imidazole-4-carbonitrile.
Experimental Protocol
This protocol is based on the methylation of 1H-Imidazole-4-carbonitrile using iodomethane.
Materials:
-
1H-Imidazole-4-carbonitrile
-
Sodium hydride (NaH)
-
N,N-dimethyl-formamide (DMF)
-
Iodomethane (CH₃I)
-
Mineral oil
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
Procedure:
The synthesis is a two-stage process performed in a single pot.
Stage 1: Deprotonation of 1H-Imidazole-4-carbonitrile
-
Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add 1H-Imidazole-4-carbonitrile (4.000 g, 43 mmol) to the flask.
-
Suspend the starting material in N,N-dimethyl-formamide (DMF).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH) portion-wise to the stirred suspension.
-
Allow the reaction mixture to stir at 0 °C for a designated time and then let it warm to 25 °C and stir for a total of 1 hour to ensure complete deprotonation.
Stage 2: Methylation
-
To the solution from Stage 1, add methyl iodide at 25 °C.
-
Continue stirring the reaction mixture at 25 °C for 2 hours.
-
Upon completion, the reaction mixture is worked up to isolate the product. This typically involves quenching the reaction, extraction, and purification.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value |
| Reactants | |
| 1H-Imidazole-4-carbonitrile | 4.000 g |
| Sodium Hydride | Stoichiometric equivalent |
| Iodomethane | Stoichiometric equivalent |
| Solvent | |
| N,N-dimethyl-formamide | Sufficient to dissolve reactants |
| Reaction Conditions | |
| Stage 1 (Deprotonation) | |
| Temperature | 0 - 25 °C |
| Duration | 1 hour |
| Stage 2 (Methylation) | |
| Temperature | 25 °C |
| Duration | 2 hours |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Application Notes: 1-Methyl-1H-imidazole-4-carbonitrile in the Development of Janus Kinase 2 (Jak2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of the 1-methyl-1H-imidazole core scaffold, a close structural analog of 1-Methyl-1H-imidazole-4-carbonitrile, in the discovery and development of potent and selective inhibitors of Janus Kinase 2 (Jak2). The information provided is based on the structure-based drug design, synthesis, and biological evaluation of a novel series of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors.[1][2][3][4]
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK/STAT pathway.[1][5] Dysregulation of this pathway, particularly through hyperactivity of Jak2, is implicated in various myeloproliferative neoplasms and inflammatory diseases. Consequently, the development of selective Jak2 inhibitors is a significant focus in therapeutic research. The 1-methyl-1H-imidazole scaffold has emerged as a promising core structure for the design of such inhibitors.[1][2]
Featured Application: Inhibition of Jak2
Derivatives of 1-methyl-1H-imidazole have been successfully synthesized and evaluated as potent inhibitors of Jak2.[1][2] Structure-based design strategies have led to the optimization of this scaffold, resulting in compounds with high potency and oral bioavailability. One notable example, compound 19a from the work of Su et al. (2014), demonstrated significant inhibition of Jak2 and tumor growth in a UKE-1 xenograft model.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro potency of a selection of 1-methyl-1H-imidazole derivatives against Jak2.
| Compound | Jak2 IC50 (μM) |
| 13a | 0.003 |
| 13d | 0.033 |
| 13h | 0.012 |
| 19a | Data not publicly available in provided abstracts |
| 25b | Data not publicly available in provided abstracts |
| 26 | 0.12 |
Data extracted from Su et al. (2014). Note that specific IC50 values for all highlighted compounds were not available in the abstracts reviewed.[4][6]
Experimental Protocols
The following are generalized protocols based on the methodologies described for the synthesis and evaluation of 1-methyl-1H-imidazole-based Jak2 inhibitors.
General Synthesis of 1-Methyl-1H-imidazole Derivatives
A common synthetic route involves the coupling of a functionalized 1-methyl-1H-imidazole core with various aryl or heteroaryl groups.
Protocol:
-
Starting Material Preparation: Synthesize the necessary substituted 1-methyl-1H-imidazole and the corresponding coupling partner (e.g., a boronic acid or a halide).
-
Cross-Coupling Reaction:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-methyl-1H-imidazole derivative and the coupling partner in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).
-
Heat the reaction mixture to the appropriate temperature (e.g., 110°C) and stir for a sufficient time for the reaction to complete (typically several hours), monitoring by a suitable method like TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired final compound.
-
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.
In Vitro Jak2 Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against Jak2 can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a fluorescence resonance energy transfer (FRET)-based assay.
Protocol:
-
Reagents and Materials:
-
Recombinant human Jak2 enzyme.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT, and a source of ATP).
-
Fluorescently labeled peptide substrate.
-
Test compounds dissolved in DMSO.
-
Positive control inhibitor (e.g., Staurosporine).
-
Microplates (e.g., 384-well).
-
Plate reader capable of detecting the fluorescent signal.
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the wells of the microplate, add the kinase buffer.
-
Add the test compounds to the appropriate wells. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the Jak2 enzyme to all wells except for the no-enzyme control.
-
Initiate the kinase reaction by adding the ATP and fluorescently labeled peptide substrate mixture.
-
Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
Jak/STAT Signaling Pathway
The following diagram illustrates the simplified Jak/STAT signaling pathway, highlighting the central role of Jak2.
Caption: Simplified Jak/STAT signaling pathway and the point of inhibition by 1-methyl-1H-imidazole derivatives.
Experimental Workflow
The diagram below outlines the general workflow for the development of 1-methyl-1H-imidazole-based Jak2 inhibitors.
Caption: General workflow for the discovery and development of 1-methyl-1H-imidazole-based Jak2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-imidazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-imidazole-4-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of N-methylation of 1H-imidazole-4-carbonitrile.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of side products. - Loss of product during workup or purification. | - Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure the complete consumption of the starting material. - Reagent Quality: Use freshly distilled solvents and high-purity reagents. Ensure the base (e.g., NaH) is not passivated. - Temperature Control: Maintain the recommended reaction temperature. For methylation with methyl iodide, exothermic reactions can occur. - Purification: Optimize column chromatography conditions (e.g., silica gel activity, solvent gradient) to minimize product loss. |
| Presence of an Isomeric Impurity | - Formation of the regioisomeric side product, 1-Methyl-1H-imidazole-5-carbonitrile, due to the tautomerism of 1H-imidazole-4-carbonitrile. | - Purification: The primary method for removing the 5-isomer is column chromatography. Careful selection of the eluent system is crucial for good separation. - Reaction Conditions: While specific studies on 4-cyanoimidazole are limited, in general, the regioselectivity of imidazole alkylation can be influenced by the solvent, counter-ion of the base, and temperature. Experimenting with different conditions may improve the isomer ratio. |
| Presence of a Doubly Methylated Byproduct | - Over-methylation of the product to form a 1,3-dimethylimidazolium salt. | - Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent. A large excess should be avoided. - Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further methylation of the product. |
| Presence of Amide or Carboxylic Acid Impurity | - Hydrolysis of the nitrile group during the reaction or workup. | - Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, especially when using strong bases like NaH. - Aqueous Workup: Perform the aqueous workup at low temperatures and avoid prolonged exposure to acidic or basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are:
-
1-Methyl-1H-imidazole-5-carbonitrile: This is the primary regioisomeric impurity formed due to the tautomeric nature of the 1H-imidazole-4-carbonitrile starting material.
-
1,3-Dimethyl-1H-imidazol-3-ium-4-carbonitrile salts: These can form if the product is further methylated by the alkylating agent.
-
1-Methyl-1H-imidazole-4-carboxamide or 1-Methyl-1H-imidazole-4-carboxylic acid: These can result from the hydrolysis of the nitrile functional group if water is present during the reaction or workup, particularly under acidic or basic conditions.[1][2]
Q2: How can I minimize the formation of the 1-Methyl-1H-imidazole-5-carbonitrile isomer?
A2: While complete prevention of the 5-isomer formation is challenging due to the inherent tautomerism, its separation from the desired 4-isomer is typically achieved by column chromatography.[3] The regioselectivity of N-alkylation of imidazoles can be influenced by factors such as the choice of base, solvent, and temperature. For instance, bulkier bases or specific solvent systems might favor the formation of one isomer over the other. However, detailed studies on optimizing the regioselectivity for 4-cyanoimidazole are not extensively reported.
Q3: How can I detect the presence of the isomeric impurity and other side products?
A3: A combination of analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): Can often distinguish between the starting material, the desired product, and major impurities based on their different polarities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight of the components in the mixture, helping to identify isomers and other byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Is a powerful tool for structural elucidation and can be used to differentiate between the 4- and 5-methyl isomers based on the chemical shifts and coupling constants of the imidazole ring protons and carbons.
Q4: What is a reliable method to prevent the formation of the 1,3-dimethylimidazolium salt?
A4: To prevent over-methylation, it is crucial to control the stoichiometry of the methylating agent. Using a minimal excess (typically 1.05 to 1.1 equivalents) of the methylating agent is recommended. Additionally, monitoring the reaction progress and stopping it once the starting material is consumed can prevent the further reaction of the desired product.[4]
Experimental Protocols
Key Experiment: N-methylation of 1H-imidazole-4-carbonitrile
This protocol is based on a reported synthesis with high yield.[3]
Materials:
-
1H-Imidazole-4-carbonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Water
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 1H-imidazole-4-carbonitrile (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add methyl iodide (1.1-1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a mixture of DCM and MeOH (e.g., 10:1 v/v).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to afford this compound as a white solid.
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Molar Ratio |
| 1H-Imidazole-4-carbonitrile | 93.09 | 1.0 |
| Sodium Hydride (60%) | 40.00 (as 100%) | 1.1 |
| Methyl Iodide | 141.94 | 1.1 - 1.2 |
| This compound | 107.11 | - |
Note: This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Visualizations
Logical Relationship of Side Product Formation
Caption: Formation of the desired product and potential side products.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a telescoped synthesis of 4-(1H)-cyanoimidazole core accelerated by orthogonal reaction monitoring - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 66121-69-5 [chemicalbook.com]
Technical Support Center: Purification of 1-Methyl-1H-imidazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Methyl-1H-imidazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most commonly reported and effective method for the purification of this compound is column chromatography.[1] Other potential methods, depending on the impurity profile, include crystallization and acid-base extraction.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Potential impurities can arise from starting materials, side-reactions, and decomposition. Key impurities to consider are:
-
Unreacted 1H-imidazole-4-carbonitrile: The starting material for methylation.
-
Regioisomers: Methylation of 1H-imidazole-4-carbonitrile can potentially yield the undesired 1-Methyl-1H-imidazole-5-carbonitrile isomer, although the 4-carbonitrile is generally the major product.
-
Over-methylation products: Formation of quaternary imidazolium salts.
-
Residual solvents: Solvents used in the reaction and purification steps (e.g., DMF, ethyl acetate, petroleum ether).
-
Hydrolysis products: The nitrile group could be susceptible to hydrolysis to the corresponding amide or carboxylic acid under strong acidic or basic conditions.
Q3: What are the recommended storage conditions for this compound to maintain its purity?
A3: It is recommended to store this compound in a refrigerator at 2-8°C.[2] The compound is a solid at room temperature.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
Column Chromatography Troubleshooting
Problem: Low yield after column chromatography.
| Possible Cause | Suggested Solution |
| Improper Solvent System | The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in incomplete elution. An optimized gradient of petroleum ether and ethyl acetate (e.g., starting from 91:9 and gradually increasing to 33:66) has been shown to be effective.[1] |
| Product Adsorption on Silica Gel | The basic nature of the imidazole ring can lead to strong adsorption on acidic silica gel. Consider pre-treating the silica gel with a small amount of a basic modifier like triethylamine in the slurry and eluent. |
| Sample Overloading | Overloading the column can lead to poor separation and co-elution of the product with impurities. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. |
| Decomposition on Silica | Although not commonly reported, some sensitive compounds can decompose on silica gel. If this is suspected, consider using a less acidic stationary phase like alumina (basic or neutral). |
Problem: Co-elution of impurities with the product.
| Possible Cause | Suggested Solution |
| Inadequate Separation | The chosen solvent system may not be providing sufficient resolution. Fine-tune the solvent gradient or switch to an isocratic elution with an optimized solvent mixture. Consider using a different solvent system altogether, for example, dichloromethane/methanol. |
| Presence of a Close-Eluting Isomer | The regioisomer (1-Methyl-1H-imidazole-5-carbonitrile) might have a similar polarity. A shallower gradient and a longer column may be necessary to improve separation. High-Performance Liquid Chromatography (HPLC) might be required for complete separation. |
Crystallization Troubleshooting
Problem: Difficulty in inducing crystallization.
| Possible Cause | Suggested Solution |
| High Purity of the Compound | Highly pure compounds can sometimes be difficult to crystallize from a single solvent. |
| Inappropriate Solvent Choice | The compound may be too soluble or insoluble in the chosen solvent. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures. |
| Presence of Impurities | Impurities can inhibit crystal formation. It is often beneficial to perform a preliminary purification by column chromatography before attempting crystallization. |
| Supersaturation Not Reached | The solution may not be sufficiently concentrated. Slowly evaporate the solvent or cool the solution to induce supersaturation. |
Problem: Oily product obtained instead of crystals.
| Possible Cause | Suggested Solution |
| Low Melting Point | The compound may have a low melting point or be an oil at room temperature. The reported physical form is a solid.[1] |
| Residual Solvent | The presence of residual solvent can lower the melting point and lead to an oily appearance. Ensure the product is thoroughly dried under vacuum. |
| Incomplete Purification | The presence of impurities can disrupt the crystal lattice formation. Further purification by chromatography may be necessary. |
Experimental Protocols
Column Chromatography Purification of this compound
This protocol is adapted from a reported synthesis.[1]
1. Preparation of the Column:
- A glass column is packed with silica gel (240 g for approximately 4 g of crude product) as a slurry in petroleum ether.
2. Sample Loading:
- The crude this compound is dissolved in a minimal amount of the initial eluent or a stronger solvent (like dichloromethane) and then adsorbed onto a small amount of silica gel. The solvent is carefully evaporated to yield a dry powder.
- This dry powder is then carefully added to the top of the packed column.
3. Elution:
- The column is eluted with a gradient of petroleum ether and ethyl acetate.
- The elution starts with a low polarity mixture (e.g., 91:9 petroleum ether/ethyl acetate).
- The polarity of the eluent is gradually increased to a higher concentration of ethyl acetate (e.g., up to 33:66 petroleum ether/ethyl acetate).
4. Fraction Collection and Analysis:
- Fractions are collected throughout the elution process.
- The composition of each fraction is monitored by Thin Layer Chromatography (TLC).
- Fractions containing the pure product are combined.
5. Product Isolation:
- The solvent is removed from the combined pure fractions under reduced pressure (rotary evaporation) to yield the purified this compound as a white solid.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [1] |
| Mobile Phase | Petroleum Ether / Ethyl Acetate (gradient) | [1] |
| Initial Eluent Ratio | 91:9 (v/v) | [1] |
| Final Eluent Ratio | 33:66 (v/v) | [1] |
| Reported Yield | 86% | [1] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
stability and storage conditions for 1-Methyl-1H-imidazole-4-carbonitrile
This technical support center provides guidance on the stability and storage of 1-Methyl-1H-imidazole-4-carbonitrile, alongside troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a refrigerator at 2-8°C.[1] It is also crucial to keep the container tightly sealed and in a dry environment to prevent degradation. Some suppliers also suggest that storage at room temperature in a sealed, dry container is acceptable.
Q2: What is the expected shelf life of this compound?
A2: The shelf life of this compound can vary depending on the supplier and storage conditions. It is essential to refer to the certificate of analysis (CoA) provided with your specific batch for the recommended retest date or expiration date. To ensure the compound's integrity over time, it is advisable to perform periodic purity checks, especially for long-term projects.
Q3: My this compound has changed color. Is it still usable?
A3: A change in color can indicate potential degradation. While a slight change may not always signify a significant loss of purity, it is a warning sign. It is highly recommended to re-analyze the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine its purity before use.
Q4: How can I assess the purity of my this compound sample?
A4: HPLC is a reliable method for determining the purity of this compound. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of an acetonitrile and water gradient is a good starting point for method development. The exact conditions may need to be optimized for your specific instrumentation and requirements.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature and humidity). Re-test the purity of the compound using a validated analytical method. |
| Poor solubility | Partial degradation or presence of impurities. | Assess the purity of the material. Consider purification techniques such as recrystallization if significant impurities are detected. |
| Inconsistent results between batches | Variation in the purity or stability of different batches. | Always check the certificate of analysis for each new batch. Perform incoming quality control checks to ensure consistency. |
Stability and Storage Conditions
Proper handling and storage are paramount to maintaining the integrity of this compound. The following table summarizes the recommended conditions and potential consequences of deviation.
| Parameter | Recommended Condition | Potential Consequences of Deviation |
| Temperature | 2-8°C (Refrigerated)[1] | Elevated temperatures can accelerate thermal degradation, leading to the formation of impurities. |
| Humidity | Store in a dry environment. | The nitrile group can be susceptible to hydrolysis in the presence of moisture, potentially forming the corresponding carboxylic acid or amide. |
| Light | Store in a light-protected container. | While specific photostability data is limited, imidazole derivatives can be light-sensitive.[2] Exposure to UV or visible light may induce degradation. |
Experimental Protocols
To assist researchers in assessing the stability of this compound, the following are generalized protocols for forced degradation studies and purity analysis. These should be adapted and validated for specific laboratory conditions.
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[3][4][5][6][7]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
pH meter
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HPLC system with a UV detector
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature and an elevated temperature (e.g., 60°C).
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Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for analysis.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to determine the purity of the parent compound and the formation of any degradation products.
HPLC Method for Purity Analysis
This method provides a starting point for the purity determination of this compound and the separation of its potential degradation products. Method validation is crucial before routine use.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm (or the λmax of this compound) Injection Volume: 10 µL Column Temperature: 30°C
Logical Relationship of Stability Assessment
The stability of this compound is influenced by several key factors that can lead to its degradation. Understanding these relationships is crucial for ensuring the quality and reliability of experimental results.
References
- 1. This compound;CAS No.:66121-69-5 [chemshuttle.com]
- 2. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. scispace.com [scispace.com]
- 5. forced degradation study: Topics by Science.gov [science.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Separation of Imidazole Regioisomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of imidazole regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating imidazole regioisomers?
A1: The most common and effective methods for separating imidazole regioisomers include High-Performance Liquid Chromatography (HPLC), selective precipitation via salt formation, and fractional crystallization. The choice of method depends on the specific properties of the regioisomers, such as their polarity, pKa values, and solubility.
Q2: How can I effectively monitor the progress of my regioisomer separation?
A2: Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the separation of imidazole regioisomers. It is crucial to screen different solvent systems to achieve good separation of the spots corresponding to the two regioisomers. Visualization of the spots can be achieved using UV light (254 nm) if the compounds are UV active, or by staining with agents like iodine, permanganate, or p-anisaldehyde. For quantitative analysis and confirmation, HPLC is the preferred method.
Q3: How can I definitively identify the separated imidazole regioisomers?
A3: Unambiguous identification of isolated regioisomers is critical. The most powerful techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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NMR Spectroscopy: 1H and 13C NMR can distinguish between regioisomers based on differences in chemical shifts and coupling constants of the protons and carbons on and near the imidazole ring. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can provide further structural confirmation.
-
Mass Spectrometry: While regioisomers have the same mass, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be different, allowing for their differentiation.
Troubleshooting Guides
HPLC Separation of Imidazole Regioisomers
Problem: My imidazole regioisomers are co-eluting or showing poor resolution in HPLC.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | For chiral separations, use a chiral stationary phase such as Chiralcel OJ or AmyCoat RP. For achiral separations, experiment with different stationary phases (e.g., C8, C18, Phenyl) to exploit subtle differences in hydrophobicity. |
| Suboptimal Mobile Phase | Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., ethanol, isopropanol). For reversed-phase, alter the ratio of water/buffer and organic solvent (e.g., acetonitrile, methanol). |
| Incorrect pH of Mobile Phase | If the regioisomers have different pKa values, adjusting the pH of the mobile phase can significantly impact their retention times and improve separation. |
| Isocratic Elution is Ineffective | Employ a gradient elution where the mobile phase composition is changed over time. This can help to separate compounds with different polarities more effectively. |
Problem: I am observing peak tailing and broad peaks for my purified regioisomers.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Add a competing agent to the mobile phase. For basic imidazoles, adding a small amount of a basic modifier like diethylamine (DEA) can reduce peak tailing. |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Column Degradation | Ensure the mobile phase pH is within the stable range for the column. If the column is old or has been used with harsh conditions, it may need to be replaced. |
Crystallization and Precipitation of Imidazole Regioisomers
Problem: My compound is "oiling out" instead of forming crystals.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Supersaturation is too high | Slow down the crystallization process. This can be achieved by slower cooling, slower solvent evaporation, or by using a solvent/anti-solvent system with slower diffusion. |
| Inappropriate Solvent System | Experiment with different solvent systems. The ideal solvent should dissolve the compound at a higher temperature and have lower solubility at a lower temperature. |
| Presence of Impurities | Purify the crude mixture by another method (e.g., flash chromatography) to remove impurities that may be inhibiting crystallization. |
Problem: The yield of my desired regioisomer is low after crystallization/precipitation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Solvent Choice | The desired regioisomer may have significant solubility in the chosen solvent even at low temperatures. Screen for a solvent system where the desired isomer has very low solubility at the crystallization temperature. |
| Precipitation is not selective enough | If using selective precipitation by salt formation, ensure the pKa difference between the regioisomers is sufficient for the chosen acid to selectively protonate and precipitate one isomer. |
| Loss during washing | Wash the collected crystals with a small amount of cold solvent to minimize dissolution of the product. |
Detailed Experimental Protocols
Preparative HPLC Method for Imidazole Regioisomer Separation
This protocol is a general guideline and should be optimized for your specific imidazole regioisomers.
-
Column Selection: Choose a suitable preparative HPLC column. For chiral separations, a polysaccharide-based chiral stationary phase (e.g., Chiralcel OJ-H) is a good starting point. For achiral separations, a C18 or Phenyl-Hexyl column can be effective.
-
Mobile Phase Preparation: Prepare a mobile phase based on analytical scale separations. For normal phase, a mixture of hexane and an alcohol (e.g., ethanol or isopropanol) is common. For reversed-phase, a mixture of water (with or without a buffer like ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used.
-
Sample Preparation: Dissolve the mixture of regioisomers in the mobile phase or a compatible solvent at a high concentration. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: Set a flow rate appropriate for the column diameter.
-
Detection: Use a UV detector set at a wavelength where both isomers have strong absorbance.
-
Elution: Start with an isocratic elution. If separation is poor, develop a gradient elution method.
-
-
Fraction Collection: Collect fractions as the peaks elute.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or TLC to determine their purity.
-
Solvent Removal: Combine the pure fractions of each regioisomer and remove the solvent under reduced pressure.
Selective Precipitation by Salt Formation
This method is particularly useful when the regioisomers have a significant difference in their basicity (pKa).
-
Dissolution: Dissolve the mixture of regioisomers in a suitable organic solvent (e.g., ethyl acetate, methyl isobutyl ketone).
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Acid Addition: Slowly add a strong acid (e.g., p-toluenesulfonic acid, methanesulfonic acid) to the solution with stirring. The more basic regioisomer will be preferentially protonated and precipitate out of the solution as a salt.
-
Precipitation: Allow the mixture to stir for a period to ensure complete precipitation. Cooling the mixture may improve the yield.
-
Isolation: Collect the precipitated salt by filtration.
-
Washing: Wash the collected salt with a small amount of the cold solvent to remove any entrained mother liquor containing the other regioisomer.
-
Drying: Dry the purified salt under vacuum.
-
Liberation of the Free Base (Optional): If the free base is required, the salt can be dissolved in water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the free imidazole, which can then be extracted with an organic solvent.
Data Presentation
Table 1: HPLC Conditions for Imidazole Derivative Separation
| Compound Type | Column | Mobile Phase | Detection | Reference |
| Antifungal Imidazole Enantiomers | CHIRALCEL OJ (10 µm; 250 x 4.6 mm) | Hexane with alcohol modifiers (2-propanol, ethanol, methanol) and diethylamine | 220 nm | |
| 4,5-disubstituted Imidazoles | Cyclobond RSP and DMP | Reverse phase with cyclodextrin selectors | Not Specified | |
| Antifungal Imidazole Enantiomers | AmyCoat RP (150×4.6mm, 3.0μm) | Water and acetonitrile | 225 nm | |
| Various Imidazole Drugs | Thermo Scientific® BDS Hypersil C8 (5 µm, 2.50 × 4.60 mm) | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.20 | 300 nm |
Table 2: Solvent Systems for Crystallization and Precipitation of Imidazole Derivatives
| Method | Imidazole Derivative Type | Solvent(s) | Precipitating Agent | Reference |
| Selective Precipitation | N-alkylated imidazole | Ethyl acetate, MIBK, Toluene | p-Toluenesulfonic acid | |
| Crystallization | General Imidazoles | Methanol, benzene, toluene, diethyl ether | Cooled surface | |
| Fractional Crystallization | General principle | Melt of the compound mixture | Controlled cooling |
Visualizations
Caption: General workflow for the separation of imidazole regioisomers.
Caption: Troubleshooting guide for HPLC separation of imidazole regioisomers.
Caption: Troubleshooting guide for crystallization/precipitation of imidazole regioisomers.
common impurities in commercial 1-Methyl-1H-imidazole-4-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial 1-Methyl-1H-imidazole-4-carbonitrile.
Troubleshooting Guide
Unexpected experimental results can often be traced back to impurities in starting materials. This guide will help you troubleshoot common issues encountered when using this compound.
| Observed Issue | Potential Cause (Impurity) | Recommended Action |
| Inconsistent reaction yields or kinetics | Presence of unreacted starting material (1H-Imidazole-4-carbonitrile) or isomeric impurity (1-Methyl-1H-imidazole-5-carbonitrile). These impurities can compete in reactions, leading to lower yields of the desired product or the formation of side products. | Verify the purity of the batch using HPLC analysis (see Experimental Protocol below).If significant impurities are detected, purify the material by recrystallization or column chromatography.Consider purchasing a higher purity grade from the supplier. |
| Formation of unexpected side products | Isomeric impurity (1-Methyl-1H-imidazole-5-carbonitrile) reacting alongside the main compound. | Characterize the side products using techniques like LC-MS or NMR to confirm the presence of the isomeric impurity.Optimize reaction conditions (e.g., temperature, stoichiometry) to favor the desired reaction pathway. |
| Poor solubility or unusual physical appearance | Presence of residual solvents from the manufacturing process or inorganic salts. | Dry the material under vacuum to remove volatile solvents.Analyze for inorganic content using techniques like ICP-MS if a high level of non-volatile impurities is suspected. |
| Variability between different batches | Inconsistent manufacturing processes leading to varying levels and types of impurities. | Qualify each new batch of this compound by HPLC to ensure it meets the required purity specifications for your application.Request a certificate of analysis (CoA) from the supplier for each batch. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The most common impurities arise from the synthesis process. A typical route is the methylation of 1H-Imidazole-4-carbonitrile. Therefore, the primary impurities to be aware of are:
-
1H-Imidazole-4-carbonitrile: Unreacted starting material.
-
1-Methyl-1H-imidazole-5-carbonitrile: An isomer formed due to the methylation occurring on the other nitrogen atom of the imidazole ring.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., N,N-dimethylformamide, ethyl acetate).
-
Water: Can be present due to exposure to the atmosphere.
Q2: Why is the isomeric impurity, 1-Methyl-1H-imidazole-5-carbonitrile, a concern?
The isomeric impurity has a very similar chemical structure and molecular weight to the desired product. This makes it difficult to separate and means it can participate in similar chemical reactions. This can lead to the formation of isomeric products in your own experiments, complicating purification and potentially affecting biological assays.
Q3: How can I detect the presence of these impurities?
High-Performance Liquid Chromatography (HPLC) is the most effective method for detecting and quantifying the starting material and isomeric impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify residual solvents. Karl Fischer titration is the standard method for determining water content.
Q4: What are typical purity levels for commercial this compound?
Commercial grades can vary in purity, typically ranging from 95% to >99%. For sensitive applications, it is crucial to obtain a high-purity grade and to independently verify the purity.
Typical Impurity Profile of Commercial this compound
| Impurity | Typical Specification Limit | Potential Impact |
| 1H-Imidazole-4-carbonitrile | < 1.0% | Inconsistent reaction stoichiometry and yield. |
| 1-Methyl-1H-imidazole-5-carbonitrile | < 2.0% | Formation of isomeric side products, difficult to separate from the desired product. |
| Individual Unidentified Impurities | < 0.5% | Unpredictable side reactions or catalytic inhibition/poisoning. |
| Total Impurities | < 3.0% | Overall reduction in the effective concentration of the starting material. |
| Residual Solvents | Varies by solvent (typically < 0.5%) | Can affect reaction kinetics and solubility. |
| Water Content | < 0.5% | Can interfere with moisture-sensitive reactions. |
Experimental Protocols
Protocol: HPLC Analysis of this compound and Impurities
This method is designed for the separation and quantification of this compound from its primary impurities, 1H-Imidazole-4-carbonitrile and 1-Methyl-1H-imidazole-5-carbonitrile.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Column:
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
Start with 5% B, hold for 2 minutes.
-
Linear gradient from 5% B to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Column Temperature:
-
30 °C
-
-
Detection Wavelength:
-
220 nm
-
-
Injection Volume:
-
10 µL
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in the initial mobile phase (95:5 A:B) to a concentration of approximately 1 mg/mL.
-
Visualizations
Synthesis Pathway and Potential Impurity Formation
Caption: Synthesis of this compound and formation of key impurities.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting experiments using this compound.
Analytical Workflow for Impurity Profiling
Caption: Workflow for the comprehensive analysis of impurities in this compound.
Technical Support Center: 1-Methyl-1H-imidazole-4-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of 1-Methyl-1H-imidazole-4-carbonitrile. The following sections offer troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for this compound?
A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, based on the chemistry of its functional groups (a substituted imidazole ring and a nitrile group), two primary degradation pathways can be anticipated:
-
Hydrolysis of the Nitrile Group: The nitrile group (-CN) can undergo hydrolysis under both acidic and basic conditions. This typically proceeds in a two-step manner, first forming an intermediate carboxamide (1-Methyl-1H-imidazole-4-carboxamide), which can then be further hydrolyzed to the corresponding carboxylic acid (1-Methyl-1H-imidazole-4-carboxylic acid).
-
Degradation of the Imidazole Ring: The imidazole ring is susceptible to degradation under oxidative and photolytic stress.[1] Oxidative conditions, such as exposure to hydrogen peroxide, can lead to the formation of various oxidized products.[1] Similarly, exposure to UV light can induce photodegradation, potentially leading to ring opening or other complex transformations.[1][2]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry place, protected from light. Inert atmosphere storage is also advisable to prevent oxidation.
Q3: How can I monitor the degradation of this compound in my samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound.[3][4] This method should be capable of separating the intact parent compound from its potential degradation products. UV detection is typically suitable for this compound.
Q4: Are there any known incompatibilities of this compound with common excipients or solvents?
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during the handling and analysis of this compound.
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column overload. - Column degradation. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration or injection volume. - Use a new or different column. |
| Ghost peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use fresh, high-purity solvents and additives for the mobile phase. - Implement a thorough needle wash program on the autosampler. |
| Drifting retention times | - Inconsistent mobile phase composition. - Temperature fluctuations. - Column aging. | - Prepare fresh mobile phase and ensure proper mixing if using a gradient. - Use a column oven to maintain a constant temperature.[5] - Replace the column if it has exceeded its lifetime. |
| Loss of sensitivity | - Detector lamp aging. - Sample degradation in the autosampler. | - Replace the detector lamp. - Ensure the autosampler is temperature-controlled and minimize the time samples are stored before injection. |
Forced Degradation Study Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No degradation observed | - Stress conditions are too mild. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study.[6] |
| Excessive degradation (>20%) | - Stress conditions are too harsh. | - Decrease the concentration of the stressor, the temperature, or the duration of the study.[7] |
| Mass imbalance | - Formation of non-UV active or volatile degradation products. - Degradation products are not being eluted from the HPLC column. | - Use a mass spectrometer (LC-MS) to detect non-UV active compounds. - Modify the HPLC method (e.g., change the mobile phase or gradient) to ensure all degradation products are eluted. |
| Formation of secondary degradation products | - Over-stressing the sample. | - Monitor the degradation over a time course to distinguish between primary and secondary degradation products.[6] |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the degradation of this compound, the following table serves as a template for researchers to populate with their own experimental findings.
| Stress Condition | Parameter | Value | Degradation Product(s) Identified |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60 °C) | % Degradation at 24h | Data not available | 1-Methyl-1H-imidazole-4-carboxamide, 1-Methyl-1H-imidazole-4-carboxylic acid |
| Basic Hydrolysis (e.g., 0.1 M NaOH, 60 °C) | % Degradation at 24h | Data not available | 1-Methyl-1H-imidazole-4-carboxamide, 1-Methyl-1H-imidazole-4-carboxylic acid |
| Oxidative Degradation (e.g., 3% H₂O₂, RT) | % Degradation at 24h | Data not available | Oxidized imidazole ring derivatives |
| Photolytic Degradation (e.g., ICH Q1B) | % Degradation after exposure | Data not available | Photodegradation products of the imidazole ring |
| Thermal Degradation (e.g., 80 °C) | % Degradation at 48h | Data not available | To be determined |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Thermal Degradation: Incubate the stock solution at 80°C.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
Stability-Indicating HPLC Method
The following is a starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a starting wavelength of 230 nm can be explored).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Degradation Pathways
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile
For researchers and professionals in the fields of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. 1-Methyl-1-H-imidazole-4-carbonitrile is a key building block in the synthesis of various biologically active molecules. Understanding its ¹H NMR spectrum is crucial for reaction monitoring, quality control, and the definitive identification of its isomeric forms. This guide provides a comparative analysis of the ¹H NMR spectrum of 1-methyl-1H-imidazole-4-carbonitrile against its structural isomers, 1-methyl-1H-imidazole-5-carbonitrile and the parent compound, 1H-imidazole-4-carbonitrile.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound and its selected alternatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | ~7.8 | s | - |
| H-5 | ~7.6 | s | - | |
| -CH₃ | ~3.7 | s | - | |
| 1-Methyl-1H-imidazole-5-carbonitrile | H-2 | ~7.9 | s | - |
| H-4 | ~7.5 | s | - | |
| -CH₃ | ~3.8 | s | - | |
| 1H-Imidazole-4-carbonitrile | H-2 | ~7.9 | s | - |
| H-5 | ~7.7 | s | - | |
| N-H | ~12.5 (broad) | br s | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data presented is a compilation from various sources and predictive models.
Analysis of Spectral Differences
The key distinctions in the ¹H NMR spectra of these isomers arise from the positioning of the electron-withdrawing nitrile group (-CN) and the electron-donating methyl group (-CH₃) on the imidazole ring.
-
Effect of the Nitrile Group: The -CN group is strongly electron-withdrawing, which deshields the adjacent protons, causing them to resonate at a higher chemical shift (downfield).
-
Effect of the Methyl Group: The -CH₃ group is electron-donating, which shields the ring protons, leading to a lower chemical shift (upfield). The protons of the methyl group itself typically appear as a singlet in the range of 3.7-3.8 ppm.
-
Positional Isomerism: In This compound , the H-2 and H-5 protons experience different electronic environments compared to 1-methyl-1H-imidazole-5-carbonitrile . This results in distinct chemical shifts for the corresponding protons, allowing for their unambiguous differentiation.
-
Parent Compound: In 1H-imidazole-4-carbonitrile , the absence of the methyl group and the presence of a proton on the nitrogen (N-H) leads to a significantly different spectrum. The N-H proton is typically observed as a broad singlet at a very high chemical shift, and its presence confirms the absence of N-methylation.
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum of imidazole derivatives is outlined below:
1. Sample Preparation:
- Weigh approximately 5-10 mg of the compound.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can influence the chemical shifts.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- The ¹H NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
- The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.
3. Data Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment is usually sufficient.
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: 1-5 seconds between pulses to allow for full relaxation of the protons.
- Number of Scans: 8 to 16 scans are generally adequate for a sufficient signal-to-noise ratio for a sample of this concentration.
- Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic compounds.
4. Data Processing:
- The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum is then phased and baseline corrected.
- The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
- Integration of the signals is performed to determine the relative number of protons corresponding to each peak.
Visualization of Structural Isomers
The following diagrams, generated using the DOT language, illustrate the structural differences between the analyzed compounds, which underpin the observed variations in their ¹H NMR spectra.
Caption: Molecular structures of the compared imidazole derivatives.
This guide provides a foundational understanding of the ¹H NMR spectral analysis of this compound and its isomers. For definitive structural confirmation, it is always recommended to utilize a combination of spectroscopic techniques, including ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Comparative Analysis of Predicted 13C NMR Chemical Shifts for 1-Methyl-1H-imidazole-4-carbonitrile
For Immediate Release
This guide provides a comparative analysis of the expected 13C NMR chemical shifts for 1-Methyl-1H-imidazole-4-carbonitrile, a key building block in medicinal chemistry and materials science. Due to the limited availability of experimental spectral data for this specific compound, this report leverages computational prediction methods and compares the expected values with experimental data from structurally related compounds, namely 1-methyl-1H-imidazole and 1H-imidazole-4-carbonitrile. This information is intended to aid researchers, scientists, and drug development professionals in the structural elucidation and characterization of novel compounds incorporating this moiety.
Predicted and Experimental 13C NMR Data Comparison
The following table summarizes the predicted 13C NMR chemical shifts for this compound and compares them with the available experimental data for its structural analogs.
| Carbon Atom | This compound (Predicted, ppm) | 1-Methyl-1H-imidazole (Experimental, ppm) | 1H-Imidazole-4-carbonitrile (Predicted, ppm) |
| C2 | 139.5 | 137.2 | 138.1 |
| C4 | 100.2 | 129.5 | 99.8 |
| C5 | 132.8 | 121.1 | 134.5 |
| CN | 115.1 | - | 116.2 |
| N-CH3 | 33.7 | 33.1 | - |
Experimental and Computational Protocols
Experimental Data Acquisition (Reference Compounds)
The experimental 13C NMR data for 1-methyl-1H-imidazole was obtained from the Spectral Database for Organic Compounds (SDBS). The spectrum was recorded in Deuterated Dimethyl Sulfoxide (DMSO-d6) on a 90 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Computational Prediction Methodology
The 13C NMR chemical shifts for this compound and 1H-imidazole-4-carbonitrile were predicted using a machine learning-based algorithm. The prediction was performed using an online NMR prediction tool that utilizes a large database of experimental spectra to generate accurate chemical shift predictions. The molecular structures were input as SMILES strings, and the prediction was carried out for a standard solvent environment (DMSO-d6) to ensure consistency with the experimental data of the reference compounds.
Structural Representation and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear correlation with the data presented in the comparison table.
Caption: Structure of this compound with carbon numbering.
Comparative FT-IR Analysis of Nitrile Stretching in Aromatic Heterocycles
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the FT-IR Analysis of the Nitrile Stretch in 1-Methyl-1H-imidazole-4-carbonitrile and Alternative Aromatic Nitriles.
Comparison of Nitrile Stretching Frequencies
The position of the nitrile stretching vibration in an IR spectrum is sensitive to the electronic properties of the molecule. Conjugation of the nitrile group with an aromatic system typically lowers the stretching frequency compared to saturated nitriles.[1] The electron-donating or withdrawing nature of the aromatic ring and its substituents further influences this vibrational mode.
The following table summarizes the experimentally determined nitrile stretching frequencies for several aromatic nitriles, providing a basis for comparison with the estimated value for this compound.
| Compound Name | Structure | Aromatic System | Nitrile Stretching Frequency (cm⁻¹) |
| This compound | Imidazole | ~2230 (Estimated) | |
| Benzonitrile | Benzene | 2229 | |
| 4-Cyanopyridine | Pyridine | 2238 | |
| 2-Cyanofuran | Furan | 2235 |
Note: The nitrile stretching frequency for this compound is an educated estimate based on the typical range for aromatic nitriles, which is between 2220 cm⁻¹ and 2240 cm⁻¹.[1]
Experimental Protocols
Accurate and reproducible FT-IR data is contingent on proper sample preparation and instrument operation. Below are detailed protocols for the analysis of solid organic compounds using two common FT-IR techniques.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy for Powdered Samples
This method is ideal for rapid and non-destructive analysis of solid samples with minimal preparation.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Sample powder (a few milligrams)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a small amount of the powdered sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the FT-IR spectrum of the sample.
-
After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened wipe.
Potassium Bromide (KBr) Pellet Method for Solid Samples
This traditional method involves dispersing the solid sample in a KBr matrix and pressing it into a transparent pellet.
Materials:
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet die
-
Potassium bromide (KBr), IR grade, dried
-
Spatula
-
Sample (1-2 mg)
Procedure:
-
Place a small amount of dry, IR-grade KBr (approximately 100-200 mg) into a clean agate mortar.
-
Add a small amount of the solid sample (typically 1-2% by weight) to the mortar.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powdered mixture into the pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the FT-IR spectrum.
Logical Relationships in FT-IR Analysis of Aromatic Nitriles
The following diagram illustrates the factors influencing the nitrile stretching frequency in aromatic compounds.
References
A Comparative Guide to the Reactivity of Imidazole Carbonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of three key imidazole carbonitrile isomers: imidazole-2-carbonitrile, imidazole-4-carbonitrile, and imidazole-5-carbonitrile. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization in drug design and the synthesis of novel heterocyclic compounds. This document summarizes their electronic properties, predicted reactivity towards electrophilic and nucleophilic substitution, and provides detailed experimental protocols for their comparative analysis.
Introduction to Imidazole Carbonitrile Isomers
Imidazole is a fundamental heterocyclic scaffold present in numerous biologically active molecules. The introduction of a carbonitrile (-CN) group, a potent electron-withdrawing group, significantly modulates the electronic properties and, consequently, the chemical reactivity of the imidazole ring. The positional isomerism of the nitrile group at the C2, C4, or C5 position gives rise to three distinct molecules with unique reactivity patterns that are critical for medicinal chemists to understand and exploit.
Electronic Properties and Predicted Reactivity
The reactivity of the imidazole ring is governed by the electron distribution, which is influenced by the position of the electron-withdrawing nitrile group.
Imidazole-2-carbonitrile: The nitrile group at the C2 position strongly deactivates the entire imidazole ring towards electrophilic attack due to its direct electron-withdrawing effect on both nitrogen atoms. Conversely, this isomer is highly activated for nucleophilic substitution at the C2 position, should a suitable leaving group be present.
Imidazole-4-carbonitrile and Imidazole-5-carbonitrile: These two isomers exist in a tautomeric equilibrium, making them challenging to isolate as single, stable entities under typical conditions. The nitrile group at the C4 or C5 position deactivates the ring towards electrophilic attack to a lesser extent than the C2-isomer. Electrophilic substitution is predicted to occur preferentially at the C5 or C4 position, respectively, as these positions are least deactivated. These isomers are also activated towards nucleophilic attack at the C2 position, though to a lesser degree than imidazole-2-carbonitrile.
A summary of the predicted reactivity is presented in Table 1.
Table 1: Predicted Reactivity of Imidazole Carbonitrile Isomers
| Isomer | Reactivity towards Electrophiles | Predicted Site of Electrophilic Attack | Reactivity towards Nucleophiles (at C2) |
| Imidazole-2-carbonitrile | Lowest | - | Highest |
| Imidazole-4-carbonitrile | Intermediate | C5 | Intermediate |
| Imidazole-5-carbonitrile | Intermediate | C4 | Intermediate |
Comparative Physicochemical Data
While comprehensive experimental data directly comparing the three isomers is limited in the literature, Table 2 summarizes available and predicted physicochemical properties that influence their reactivity.
Table 2: Physicochemical Properties of Imidazole Carbonitrile Isomers
| Property | Imidazole-2-carbonitrile | Imidazole-4-carbonitrile | Imidazole-5-carbonitrile |
| pKa (predicted) | Lower (more acidic) | Higher (less acidic) | Higher (less acidic) |
| ¹³C NMR Chemical Shift (C2) | ~115-125 ppm | ~135-145 ppm | ~135-145 ppm |
| ¹³C NMR Chemical Shift (C4) | ~120-130 ppm | ~110-120 ppm (with CN) | ~120-130 ppm |
| ¹³C NMR Chemical Shift (C5) | ~120-130 ppm | ~120-130 ppm | ~110-120 ppm (with CN) |
Note: Predicted values are based on general principles of electronic effects in heterocyclic systems. Actual experimental values may vary.
Experimental Protocols for Reactivity Comparison
To facilitate the direct comparison of the reactivity of these isomers, the following detailed experimental protocols are provided. These protocols are designed to yield quantitative or semi-quantitative data on their relative reactivities in common chemical transformations.
Protocol 1: Comparative Nitration of Imidazole Carbonitrile Isomers (Electrophilic Aromatic Substitution)
Objective: To compare the relative rates of nitration of imidazole-2-carbonitrile, imidazole-4-carbonitrile, and imidazole-5-carbonitrile.
Materials:
-
Imidazole-2-carbonitrile
-
Imidazole-4-carbonitrile
-
Imidazole-5-carbonitrile
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., 1,3,5-trinitrobenzene)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: In three separate, dry, round-bottom flasks equipped with magnetic stirrers and nitrogen inlets, dissolve 1.0 mmol of each imidazole carbonitrile isomer and 0.2 mmol of the internal standard in 10 mL of anhydrous dichloromethane. Cool the flasks to 0 °C in an ice bath.
-
Nitrating Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by adding 1.1 mmol of fuming nitric acid to 1.1 mmol of concentrated sulfuric acid at 0 °C.
-
Reaction Initiation: To each of the imidazole carbonitrile solutions, add the nitrating mixture dropwise over 5 minutes.
-
Reaction Monitoring: At timed intervals (e.g., 15, 30, 60, 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Work-up of Aliquots: Immediately quench each aliquot with 2 mL of cold, saturated sodium bicarbonate solution. Extract the aqueous layer with 2 x 2 mL of dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Analysis: Concentrate the filtrate under reduced pressure and dissolve the residue in CDCl₃. Analyze the product mixture by ¹H NMR spectroscopy. The relative conversion can be determined by integrating the signals of the starting material and the nitrated product against the internal standard.
Data Analysis: Plot the percentage conversion of each isomer against time to determine the relative reaction rates.
Protocol 2: Comparative Nucleophilic Aromatic Substitution (SNAr) with Methoxide
Objective: To compare the relative rates of nucleophilic aromatic substitution on 2-chloro-imidazole carbonitrile isomers with sodium methoxide. (Note: This requires the synthesis of the chlorinated starting materials).
Materials:
-
2-Chloro-imidazole-4-carbonitrile
-
2-Chloro-imidazole-5-carbonitrile
-
(If available) A suitable 2-substituted-imidazole-carbonitrile with a good leaving group.
-
Sodium methoxide (0.5 M solution in methanol)
-
Methanol (anhydrous)
-
Internal standard (e.g., 1,4-dimethoxybenzene)
-
Deuterated methanol (CD₃OD) for NMR analysis
Procedure:
-
Reaction Setup: In three separate, dry NMR tubes, dissolve 0.1 mmol of each 2-chloro-imidazole carbonitrile isomer and 0.02 mmol of the internal standard in 0.5 mL of anhydrous methanol.
-
Reaction Initiation: Add 0.2 mL of a 0.5 M sodium methoxide solution in methanol to each NMR tube at room temperature.
-
Reaction Monitoring: Acquire ¹H NMR spectra of each reaction mixture at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Analysis: Monitor the disappearance of the starting material signals and the appearance of the 2-methoxy-imidazole carbonitrile product signals. The relative conversion can be determined by integrating the signals of the starting material and the product against the internal standard.
Data Analysis: Plot the percentage conversion of each isomer against time to compare their relative reactivities towards nucleophilic attack.
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of these isomers.
Caption: Relative reactivity of imidazole carbonitrile isomers towards electrophilic substitution.
Caption: Relative reactivity of imidazole carbonitrile isomers towards nucleophilic substitution at the C2 position.
Caption: General experimental workflow for comparing the reactivity of imidazole carbonitrile isomers.
Conclusion
The positional isomerism of the carbonitrile group on the imidazole ring profoundly influences its chemical reactivity. Imidazole-2-carbonitrile is the least reactive towards electrophiles but the most reactive towards nucleophiles at the C2 position. Imidazole-4-carbonitrile and imidazole-5-carbonitrile exhibit intermediate and comparable reactivities due to tautomerism. The provided experimental protocols offer a framework for researchers to quantitatively assess these differences, enabling a more rational approach to the design and synthesis of novel imidazole-based compounds for various applications, particularly in drug discovery.
A Comparative Guide to Analytical Methods for Determining the Purity of 1-Methyl-1H-imidazole-4-carbonitrile
For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel chemical entities like 1-Methyl-1H-imidazole-4-carbonitrile is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. This guide provides a comparative overview of three common and powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds in a mixture. It is particularly well-suited for non-volatile and thermally labile compounds like this compound.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution is often employed for optimal separation of impurities. A common mobile phase consists of a mixture of acetonitrile and water (with an additive like formic acid or phosphoric acid for improved peak shape).[1]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 215 nm[2]
-
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A reference standard of known purity should be used for accurate quantification.
Data Presentation: HPLC Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98-102% |
Workflow for HPLC Analysis
Caption: Workflow for purity determination by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and provides structural information about the analyte and any impurities, making it ideal for identifying unknown impurities. For imidazole-containing compounds, a derivatization step is often necessary to improve volatility.[3]
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Derivatization:
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used.[5]
-
-
Quantification: Purity is determined by the area percentage of the derivatized main compound. An internal standard is recommended for improved accuracy.
Data Presentation: GC-MS Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95-105% |
Workflow for GC-MS Analysis
Caption: Workflow for purity determination by GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard of the analyte.[6][7] The purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a certified internal standard of known purity and concentration.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Select a suitable internal standard that has a simple spectrum, is chemically inert, and has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved proton signal of the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation: qNMR Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Precision (RSD%) | < 1% |
| Accuracy (Bias %) | < 1% |
| Specificity | High (based on unique proton signals) |
Workflow for qNMR Analysis
Caption: Workflow for purity determination by qNMR.
Comparison Summary
| Feature | HPLC | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility, with mass-based detection | Nuclear magnetic resonance signal intensity proportional to the number of nuclei |
| Analyte Suitability | Non-volatile, thermally stable/labile compounds | Volatile or semi-volatile, thermally stable compounds (or derivatized) | Soluble compounds with unique NMR signals |
| Reference Standard | Requires a reference standard of the analyte | Can be used for identification without a standard, but quantification requires one | Requires a certified internal standard (not the analyte itself) |
| Sensitivity | High | Very High | Moderate to Low |
| Specificity | Moderate (based on retention time and UV spectrum) | High (based on retention time and mass spectrum) | Very High (based on unique chemical shifts) |
| Impurity Identification | Possible with MS detector | Excellent | Possible if signals are resolved and structure can be elucidated |
| Throughput | High | Moderate (derivatization can be time-consuming) | Moderate |
| Advantages | Robust, widely available, high resolution | High sensitivity, provides structural information | Primary method, high precision and accuracy, no analyte-specific reference needed |
| Disadvantages | Co-elution can be an issue, requires reference standard | May require derivatization, not suitable for non-volatile compounds | Lower sensitivity, requires high-field NMR, potential for signal overlap |
Conclusion
The choice of the most appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
HPLC is a versatile and robust method for routine purity assessments, offering a good balance of speed, sensitivity, and resolution.
-
GC-MS is the method of choice when high sensitivity and the identification of volatile or semi-volatile impurities are critical.
-
qNMR serves as an excellent primary method for obtaining a highly accurate and precise purity value without the need for a specific reference standard of this compound, making it invaluable for the certification of reference materials.
For comprehensive characterization, a combination of these techniques is often employed, leveraging the strengths of each to build a complete purity profile of the compound.
References
- 1. Separation of 1-Methylimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Computational Analysis of 1-Methyl-1H-imidazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical and spectroscopic properties of 1-Methyl-1H-imidazole-4-carbonitrile. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide leverages data from supplier specifications, computational data for its isomer, 1-Methyl-1H-imidazole-5-carbonitrile, and established computational methodologies for similar imidazole derivatives. This approach offers a predictive and comparative framework for researchers working with this compound.
Physicochemical Properties: A Comparative Overview
The following table summarizes the known and predicted physicochemical properties of this compound and its isomer, 1-Methyl-1H-imidazole-5-carbonitrile. This comparison highlights the expected similarities and potential differences between these two closely related molecules.
| Property | This compound (CAS: 66121-69-5) | 1-Methyl-1H-imidazole-5-carbonitrile (CAS: 66121-66-2) (Computed)[1] |
| Molecular Formula | C5H5N3[2] | C5H5N3 |
| Molecular Weight | 107.116 g/mol [2] | 107.11 g/mol |
| ACD/LogP | Not available | -0.77 |
| Polar Surface Area | Not available | 41.61 Ų |
| #H bond acceptors | Not available | 3 |
| #H bond donors | Not available | 0 |
| #Freely Rotating Bonds | Not available | 0 |
| Index of Refraction | Not available | 1.579 |
| Molar Refractivity | Not available | 31.77 cm³ |
| Molar Volume | Not available | 95.5 cm³ |
| Surface Tension | Not available | 44 dyne/cm |
| Enthalpy of Vaporization | Not available | 55.52 kJ/mol |
| Vapour Pressure | Not available | 0.000476 mmHg at 25°C |
Computational and Experimental Protocols
To facilitate further research and validation, this section outlines standard protocols for the computational analysis and experimental characterization of imidazole derivatives, based on methodologies reported in the scientific literature.
Computational Protocol: Density Functional Theory (DFT)
A common approach for the computational analysis of imidazole derivatives involves Density Functional Theory (DFT) calculations.
References
Safety Operating Guide
Personal protective equipment for handling 1-Methyl-1H-imidazole-4-carbonitrile
Essential Safety and Handling Guide for 1-Methyl-1H-imidazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling this compound (CAS No. 66121-69-5). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) ratings.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Data sourced from the Fisher Scientific Safety Data Sheet.[1][2]
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required equipment. While specific breakthrough times for glove materials are not available, nitrile gloves are generally recommended for handling nitriles and offer good chemical resistance.[3]
| Protection Type | Specification |
| Eye and Face Protection | Wear chemical safety goggles that meet European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][4] A face shield may also be required. |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1][4] Nitrile rubber gloves are a suitable option. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1][4] A lab coat or chemical-resistant suit is recommended. |
| Respiratory Protection | For small-scale laboratory use, a particle-filtering half-mask conforming to EN149:2001 is recommended. For larger scale or emergency use, a particulates filter conforming to EN 143 should be used.[3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety. The following workflow outlines the necessary steps from preparation to waste disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Experimental Protocols
Handling Protocol
-
Preparation :
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[1]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Wear all required personal protective equipment as specified in the table above.[1]
-
-
Handling :
-
Storage :
First-Aid Measures
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]
-
If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2]
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Spill and Disposal Protocol
-
Spill Response :
-
Disposal :
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
